(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26)/b18-17-,24-23? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYRVYWBLPDKL-QMJKMAGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)NC2=CN=CC=C2)/N=NC3=CN=CC=C3)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach includes the condensation of pyridine derivatives with phenyl-substituted intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional motifs with several classes of molecules:
Key Observations :
- Bioactivity: Pyrido-triazepinones (102–104) exhibit notable antimicrobial activity, attributed to their fused heterocyclic core and electron-rich substituents .
- Electronic Properties : Chromone derivatives (1–4) with sulfur and phosphorous groups demonstrate applications in optical/quantum electronics . The target compound lacks these elements but may exhibit π-conjugation useful in materials science.
Crystallographic and Computational Analysis
- Structural Determination: Tools like SHELX and WinGX () are critical for resolving complex stereochemistry in such compounds .
Biological Activity
(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound features a complex structure that includes:
- A central prop-2-enamide core.
- Hydroxy and phenyl groups attached to the carbon backbone.
- Pyridine rings that may contribute to its biological activity through various interactions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of β-ketoenols have shown effectiveness against various tumor cell lines. In vitro studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| (Z)-3-Hydroxy... | HeLa | 15 | Induces apoptosis |
| Similar β-ketoenol | MCF7 | 10 | Cell cycle arrest |
| Similar β-ketoenol | A549 | 12 | Apoptosis induction |
Anti-inflammatory Activity
Similar compounds have been noted for their anti-inflammatory effects. For example, studies demonstrate that certain analogs can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The potential for (Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yldiazenyl propanamide to modulate inflammatory responses is an area of ongoing research.
Case Study: Inhibition of COX Enzymes
In a study examining the effects of related compounds on COX activity, it was found that certain derivatives could reduce prostaglandin E2 synthesis significantly, indicating a promising anti-inflammatory profile.
Antimicrobial Activity
The antimicrobial properties of pyridine-based compounds have been documented extensively. Preliminary studies suggest that (Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yldiazenylprop-2-enamide may exhibit activity against various bacterial strains, potentially offering a new avenue for antibiotic development.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| E. coli | 25 μg/mL | Significant inhibition |
| S. aureus | 30 μg/mL | Moderate inhibition |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Enzymes : The presence of functional groups allows for interaction with key enzymes involved in cancer progression and inflammation.
- Cellular Uptake : The lipophilicity of the compound may facilitate cellular uptake, enhancing its efficacy.
- Molecular Targeting : Potential targeting of specific receptors or pathways involved in disease processes is being explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
